molecular formula C15H12ClNO B2828286 (4-Chlorophenyl)(indolin-1-yl)methanone CAS No. 211576-30-6

(4-Chlorophenyl)(indolin-1-yl)methanone

Cat. No.: B2828286
CAS No.: 211576-30-6
M. Wt: 257.72
InChI Key: HOZHAYZUTHDZCJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(indolin-1-yl)methanone is a chemical compound that features a 4-chlorophenyl group attached to an indolin-1-yl methanone structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(indolin-1-yl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with indoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(indolin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)(indolin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(indolin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological and chemical properties. Its indole moiety is particularly significant, as it is a common scaffold in many biologically active compounds .

Properties

IUPAC Name

(4-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZHAYZUTHDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324012
Record name (4-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

211576-30-6
Record name (4-chlorophenyl)-(2,3-dihydroindol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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